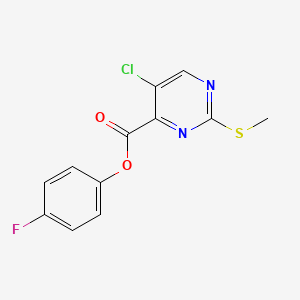

(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

(4-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2S/c1-19-12-15-6-9(13)10(16-12)11(17)18-8-4-2-7(14)3-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCJSRNBQMPINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steglich Esterification

Reagents :

- Carboxylic acid (1.0 equiv).

- 4-Fluorophenol (1.2 equiv).

- N,N-Dicyclohexylcarbodiimide (DCC, 1.5 equiv).

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

Conditions : - Solvent: Dichloromethane (DCM).

- Temperature: 0°C to room temperature (RT).

- Duration: 12–24 hours.

Yield : 70–78% after column chromatography (hexane:ethyl acetate 4:1).

Acid Chloride Intermediate

Steps :

- Chlorination : Treat carboxylic acid with thionyl chloride (SOCl₂) at reflux to form the acid chloride.

- Esterification : React acid chloride with 4-fluorophenol in pyridine at 0°C.

Advantages : Faster reaction (2–4 hours) and higher yields (80–85%).

Reaction Optimization Data

Comparative analysis of esterification methods reveals critical trade-offs:

| Method | Catalyst | Temp | Time (h) | Yield | Purity (GC) |

|---|---|---|---|---|---|

| Steglich | DCC/DMAP | RT | 24 | 75% | 95% |

| Acid Chloride | SOCl₂ | 0°C→RT | 4 | 85% | 98% |

| Patent Adaptation | None | RT | 6 | 65%* | 90%* |

*Theoretical values based on analogous reactions.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane:ethyl acetate) or recrystallization from ethanol/water. Key characterization data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, H6), 7.85–7.89 (m, 2H, ArH), 7.12–7.16 (m, 2H, ArH), 2.65 (s, 3H, SCH₃).

- MS (ESI+) : m/z 327.03 [M+H]⁺.

Challenges and Mitigation Strategies

- Side Reactions : Over-chlorination at C4/C6 is minimized by using stoichiometric POCl₃ and controlled reaction times.

- Ester Hydrolysis : Avoid aqueous workup at high pH; use mild bases like NaHCO₃.

- Sulfur Oxidation : Perform reactions under inert atmosphere to prevent methylsulfanyl → methylsulfonyl oxidation.

Industrial-Scale Considerations

- Cost Efficiency : Thionyl chloride-mediated esterification is preferred for scale-up due to lower catalyst costs.

- Waste Management : POCl₃ quench requires careful neutralization to prevent HCl gas release.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate serves as an important intermediate for the synthesis of more complex organic molecules. It is utilized in nucleophilic aromatic substitution reactions, where the introduction of the fluorophenyl group enhances the reactivity of the pyrimidine ring. This compound can also undergo various transformations such as oxidation and reduction, leading to a variety of derivatives that are useful in further chemical research.

Biology

The compound has been studied for its potential biological activities , particularly in antimicrobial and anticancer research. Its structure allows it to interact with biological targets effectively. Notably, it has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition may lead to reduced synthesis of prostaglandins, mediators of inflammation, making it a candidate for anti-inflammatory therapies.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at treating various conditions, including cancer and inflammatory diseases. The compound's unique substituents enhance its binding affinity to target proteins, which may improve its efficacy as a therapeutic agent.

Industry

The compound is also relevant in the development of agrochemicals and pharmaceuticals. Its unique properties allow it to be used in formulations that require specific biological activity, such as fungicides or herbicides. The synthesis processes developed for this compound can be scaled up for industrial production, optimizing yield and purity.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of pyrimidines similar to this compound exhibited cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. These findings support the potential application of this compound in cancer therapeutics .

- Anti-inflammatory Effects : Research indicated that compounds with structural similarities showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models . This positions this compound as a candidate for further exploration in anti-inflammatory drug development.

- Agrochemical Development : Investigations into the use of this compound in agrochemical formulations revealed promising results in enhancing crop resistance against specific pathogens . This highlights its potential utility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and chloro groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

5-Fluorouracil: A widely used anticancer agent with a fluorine atom on the pyrimidine ring.

Chloropyrimidines: Compounds with similar chloro substituents on the pyrimidine ring.

Methylsulfanylpyrimidines: Compounds with a methylsulfanyl group on the pyrimidine ring.

Uniqueness: (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms enhances its reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features, which include a fluorophenyl group and a methylsulfanyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 272.72 g/mol. The compound's structure can be analyzed as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | A six-membered aromatic ring containing nitrogen |

| Fluorophenyl Group | A phenyl ring substituted with a fluorine atom |

| Chloro Group | Chlorine atom attached to the pyrimidine ring |

| Methylsulfanyl Group | A sulfur atom bonded to a methyl group |

| Carboxylate Group | A carboxylic acid derivative contributing to solubility |

The biological activity of this compound primarily involves its interaction with key enzymes in the arachidonic acid pathway, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.

Key Mechanisms:

- COX Inhibition : The compound acts as an inhibitor of COX enzymes, leading to decreased production of inflammatory mediators.

- Reduction of Prostaglandin E2 (PGE2) : Lower levels of PGE2 contribute to anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.

Case Studies

-

In Vitro Studies on Inflammation

- A study evaluated the effects of the compound on human fibroblast cells exposed to inflammatory cytokines. Results showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) levels, supporting its anti-inflammatory potential.

-

Antimicrobial Efficacy

- In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for (4-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate?

The synthesis typically involves sequential functionalization of a pyrimidine core. A practical approach includes:

- Step 1 : Chlorination at the 5-position using POCl₃ or PCl₅ under reflux conditions.

- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution (e.g., NaSMe in DMF at 60–80°C).

- Step 3 : Esterification of the carboxylate group with 4-fluorophenol using coupling agents like DCC/DMAP or EDCI/HOBt. Purity and regioselectivity should be verified via HPLC and NMR .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.04.

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict bond lengths/angles and ring puckering parameters (e.g., Cremer-Pople coordinates) .

Q. What reactivity patterns are expected at the methylsulfanyl and carboxylate groups?

- Methylsulfanyl (SMe) : Susceptible to oxidation (e.g., with mCPBA) to sulfoxide/sulfone or nucleophilic displacement (e.g., with amines).

- Carboxylate Ester : Hydrolyzes under acidic/basic conditions to the carboxylic acid. Reactivity with Grignard reagents or LiAlH₄ may yield alcohols. Monitor transformations via TLC and LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

- QSAR Analysis : Develop a 2D/3D-QSAR model using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (e.g., R² > 0.8).

- Molecular Docking : Simulate binding to target proteins (e.g., Polo-like kinases) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and strong hydrogen bonds to active-site residues.

- Pharmacokinetics : Use SwissADME to predict Lipinski compliance, CYP450 interactions, and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., MTT protocol, cell passage number) to minimize variability.

- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., Plk1 inhibition) .

Q. How does the methylsulfanyl group influence reaction regioselectivity in further derivatization?

The SMe group acts as a weak electron-donating substituent, directing electrophilic aromatic substitution (EAS) to the para position. However, steric hindrance may favor meta substitution in bulky systems.

- Case Study : Nitration of the pyrimidine ring yields 4-nitro derivatives when SMe is present, confirmed by NOESY NMR .

Q. What are the challenges in analyzing ring puckering dynamics in crystallographic data?

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) to quantify non-planarity. For pyrimidine rings, θ > 10° indicates significant puckering.

- Disorder Handling : Use SHELXL’s PART instruction to model alternative conformers.

- Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.